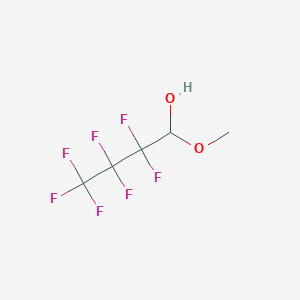
9-(2-Bromophenyl)phenanthrene
Vue d'ensemble
Description
9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br . It is a derivative of phenanthrene, which is the second most abundant polycyclic aromatic hydrocarbon in coal tar .
Molecular Structure Analysis
The molecular structure of 9-(2-Bromophenyl)phenanthrene consists of a phenanthrene core with a bromophenyl group attached at the 9th position . The presence of the bromine atom affects its reactivity .Chemical Reactions Analysis
Phenanthrene, the parent compound of 9-(2-Bromophenyl)phenanthrene, is known to undergo various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . The bromine atom at the 9th position of 9-(2-Bromophenyl)phenanthrene likely influences its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
9-(2-Bromophenyl)phenanthrene is a solid compound with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents . It also exhibits fluorescence properties under UV light .Applications De Recherche Scientifique
Fluorescence Probe for Palladium Detection
9-Bromophenanthrene (9-BrP) is utilized as a fluorescence probe for the determination of trace palladium (Pd). The fluorescence enhancement is positively correlated with the concentration of Pd2+, showcasing the method's excellent selectivity and specificity. This technique is applicable in various environments, including lake water and soil, demonstrating its practical utility in routine Pd determination (Qin et al., 2016).
Atmospheric Phenanthrene Oxidation
Research on gaseous phenanthrene's reaction with the OH radical in the presence of NOx reveals the formation of several oxidized products. These include 9-fluorenone, phenanthrols, nitrophenanthrenes, and phenanthrenequinones. This study provides insights into the atmospheric transformation of phenanthrene, indicating potential human health impacts (Ji-Yi Lee & D. Lane, 2010).
Iron-Catalyzed Phenanthrene Synthesis
The iron-catalyzed [4+2] benzannulation reaction with alkynes and various Grignard reagents produces 9-substituted phenanthrenes. This method demonstrates tolerance to sensitive functional groups, highlighting its potential in synthesizing diverse phenanthrene derivatives (A. Matsumoto, L. Ilies, & E. Nakamura, 2011).
Phosphorescent Behaviors in Crystals
A study on 9-bromophenanthrene crystals explores their phosphorescence behavior, influenced by various intermolecular interactions. These findings are crucial in understanding the luminescent behaviors of such compounds in different environments (Qing Zhu et al., 2014).
Synthesis of Disubstituted Phenanthrenes
The synthesis of 9,10-disubstituted phenanthrenes has been achieved through reactions involving 9-bromophenanthrene. This method provides good yields and opens avenues for creating novel phenanthrene-based compounds (T. Tempesti, A. B. Pierini, & María T. Baumgartner, 2005).
Orientations Futures
The future research direction of 9-(2-Bromophenyl)phenanthrene could involve exploring its potential applications in various fields such as organic synthesis, material chemistry, and pharmaceutical chemistry . Additionally, developing strategies for the regioselective functionalization of 9-(2-Bromophenyl)phenanthrene could be another area of interest .
Propriétés
IUPAC Name |
9-(2-bromophenyl)phenanthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVOONPIHMCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromophenyl)phenanthrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



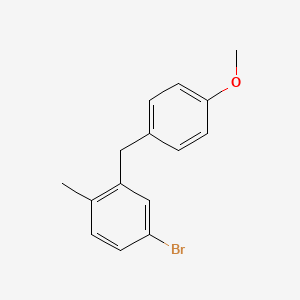

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
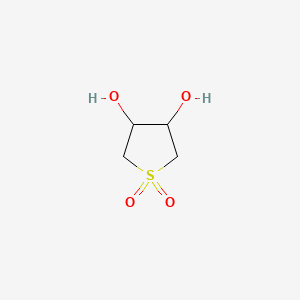
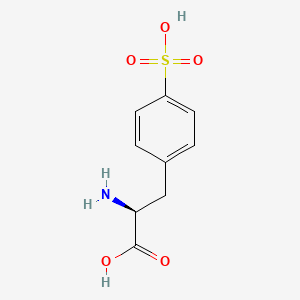

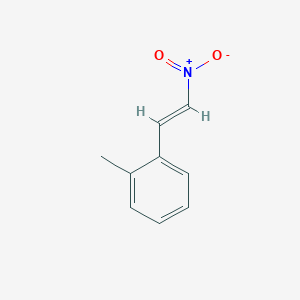
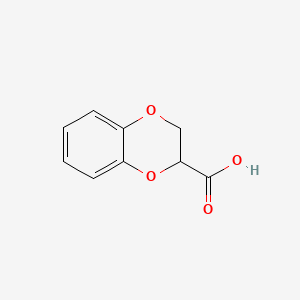
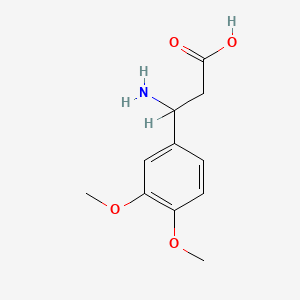

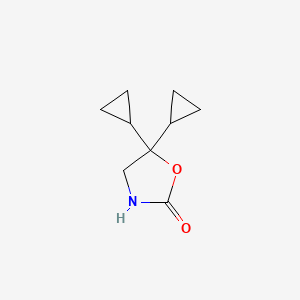
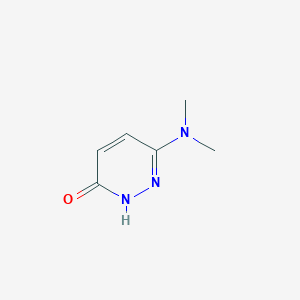
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)
